molecular formula C6H6FNS B2892471 2-Fluoro-3-(methylthio)pyridine CAS No. 210992-56-6

2-Fluoro-3-(methylthio)pyridine

Cat. No.: B2892471
CAS No.: 210992-56-6
M. Wt: 143.18
InChI Key: DUNUFDODBXAZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(methylthio)pyridine is an organic compound with the molecular formula C6H6FNS. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methylthio group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(methylthio)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-(methylthio)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to moderate heat.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of fluorinating agents and reaction conditions can be optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-3-(methylthio)pyridine is unique due to the synergistic effects of the fluorine and methylthio groups. The fluorine atom enhances the compound’s stability and binding affinity, while the methylthio group modulates its lipophilicity and metabolic profile. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

2-Fluoro-3-(methylthio)pyridine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, interaction profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6H6FN and a molecular weight of 143.18 g/mol. The structure features a pyridine ring with a fluorine atom at the 2-position and a methylthio group at the 3-position, which significantly influence its reactivity and biological properties.

Mechanisms of Biological Activity

Enzyme Inhibition:
One of the primary mechanisms through which this compound exhibits biological activity is by acting as an inhibitor of certain enzymes. Notably, it has been identified as a CYP1A2 inhibitor , which suggests that it may interact with other drugs metabolized by this enzyme, thereby affecting their pharmacokinetics and efficacy.

Nucleophilic Aromatic Substitution:
The presence of the fluorine atom enhances the compound's reactivity in nucleophilic aromatic substitution (S_NAr) reactions. This property allows it to react with various nucleophiles, such as amines and thiols, under mild conditions, leading to high conversion rates. This reactivity is crucial for developing derivatives with enhanced biological activity.

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable building block in medicinal chemistry. Research has focused on modifying its structure to create novel pharmaceutical agents. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and as inhibitors of specific kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key similarities and differences:

Compound NameSimilarityUnique Features
2-Amino-5-(methylthio)pyridine0.50Contains an amino group instead of fluorine
3-Fluoro-4-methylpyridine0.60Different substitution pattern on pyridine
2-Fluoro-4-(methylthio)pyridine0.59Fluorine at position 2 but different methylthio position
5-Methyl-2-thiophenepyridine0.59Contains a thiophene ring instead of pyridine

This table highlights that while these compounds share structural similarities, the specific combination of functional groups in this compound contributes to its distinct reactivity and biological profile.

Case Studies and Research Findings

Several studies have demonstrated the biological efficacy of derivatives derived from this compound:

  • Inhibition Studies:
    A study investigating the compound's inhibition properties found that specific derivatives exhibited significant inhibitory effects on p38α MAP kinase, which is implicated in inflammatory responses and cancer progression .
  • Anticancer Activity:
    Research has shown that modifications to the methylthio group can enhance the anticancer activity of derivatives, making them promising candidates for further development .
  • Bioavailability Enhancements:
    Fluorination strategies have been employed to improve the bioavailability of related compounds, indicating that similar approaches could be beneficial for enhancing the pharmacokinetic properties of this compound derivatives .

Properties

IUPAC Name

2-fluoro-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNUFDODBXAZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 140 ml of an anhydrous THF solution of 7.7 g of diisopropylamine was added 50 ml (1.6 M solution in hexane) of n-butyllithium at −78° C., and the mixture was stirred at that temperature for 30 minutes. To the reaction mixture was added 10 ml of a THF solution of 7.4 g of 2-fluoropyrimidine, followed by stirring at the same temperature for 30 minutes. To the reaction mixture was further added a THF solution of 8.61 g of dimethyl disulfide, followed by stirring at the same temperature for 20 minutes. The reaction mixture was poured into about 200 ml of water, and the aqueous layer was extracted twice with ethyl acetate. The organic layers were combined and washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was evaporated, and the residue was subjected to silica gel column chromatography using a mixture of ethyl acetate and hexane (1:19 by volume) as a developing solution. The fraction containing the desired compound was concentrated to yield 6.11 g of the title compound.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
7.7 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.